N-(4-acetamidophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O2S/c1-14-3-5-16(6-4-14)22-26-25-19-11-12-21(27-28(19)22)31-13-20(30)24-18-9-7-17(8-10-18)23-15(2)29/h3-12H,13H2,1-2H3,(H,23,29)(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXGQVSBVCPBBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetamidophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing data from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound has the following chemical formula and properties:
- Molecular Formula : C21H22N6O2S
- Molecular Weight : 422.5 g/mol
- CAS Number : 921859-38-3
Structural Representation
The structural representation of the compound can be summarized as follows:
This structure features a triazole ring and a thioacetamide moiety, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of triazole compounds showed effective inhibition against various bacterial strains, suggesting a potential application in treating infections caused by resistant bacteria .
Anti-inflammatory Properties
The compound's anti-inflammatory effects have been investigated through various in vitro studies. For instance, compounds with similar structures have shown the ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition is often linked to the suppression of pathways involving NF-κB and MAPK .
Case Studies
-
Case Study on DAAO Inhibition :
A study focused on the synthesis of D-amino acid oxidase (DAAO) inhibitors revealed that certain derivatives could significantly reduce DAAO activity in vivo. The IC50 values for related compounds were reported as 8.8 nM for human DAAO, indicating strong inhibitory potential . -
In Vivo Studies :
In vivo biodistribution studies using radiolabeled versions of similar compounds demonstrated significant uptake in organs such as the liver and kidneys, which is crucial for understanding pharmacokinetics and therapeutic efficacy .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Modulation of Signaling Pathways : It could alter signaling pathways related to cell proliferation and apoptosis.
These mechanisms are essential for its therapeutic applications in inflammatory diseases and infections.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 Value (nM) | Reference |
|---|---|---|---|
| Compound A | DAAO Inhibition | 8.8 | |
| Compound B | Anti-inflammatory | N/A | |
| Compound C | Antimicrobial | Varies |
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Molecular Weight | 422.5 g/mol |
| Solubility | N/A |
| Bioavailability | Under investigation |
Scientific Research Applications
The compound has been investigated for its potential as an antitumor agent and anti-inflammatory drug . The presence of the triazole and pyridazine moieties contributes to its biological activity.
Antitumor Activity
Research indicates that compounds containing triazole rings exhibit significant anticancer properties. For instance, related triazole derivatives have shown efficacy against various cancer cell lines. In silico docking studies have suggested that N-(4-acetamidophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide may inhibit specific enzymes involved in cancer progression, making it a candidate for further development as an anticancer drug .
Anti-inflammatory Properties
In addition to its anticancer potential, this compound has been evaluated for anti-inflammatory effects. Preliminary studies suggest that it may act as a 5-lipoxygenase inhibitor, which is crucial in the inflammatory response. This activity indicates that it could be beneficial in treating conditions characterized by chronic inflammation .
Case Study 1: Anticancer Activity Evaluation
A study conducted on similar triazole derivatives showed promising results against multiple cancer cell lines such as SNB-19 and OVCAR-8. The percent growth inhibition (PGI) was significantly high, indicating strong anticancer properties . This suggests that this compound may exhibit comparable or superior effects.
Case Study 2: In Silico Molecular Docking
Molecular docking studies have been employed to predict the binding affinity of this compound with target proteins involved in inflammation and cancer pathways. These computational analyses provide insights into the mechanism of action and guide further experimental validation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional characteristics can be contextualized by comparing it to analogs with modifications in the triazolopyridazine substituents, acetamide groups, or aromatic systems. Below is a detailed analysis:
Substituent Effects on the Triazolopyridazine Core
The p-tolyl group (4-methylphenyl) in the target compound contrasts with substituents in analogs, which influence physicochemical and biological properties:
- Chlorophenyl Analog (): The chlorine atom increases molecular weight (452.917 g/mol) and lipophilicity compared to the p-tolyl group. Chlorine’s electronegativity may alter binding interactions in hydrophobic pockets.
- Lin28-1632 demonstrates functional inhibition of Lin28 proteins, a target in regenerative medicine and cancer .
- Pyridinyl Analog (): The pyridine ring introduces nitrogen-based polarity, likely enhancing aqueous solubility but possibly reducing blood-brain barrier penetration.
Pharmacological Activity
- Lin28-1632 (C1632): Used in assays to inhibit Lin28, a RNA-binding protein implicated in pluripotency and metabolism. Applied topically at 80 µM .
- Chlorophenyl Derivative (): No activity data are provided, but chloroaromatic systems are common in antimicrobial and antiproliferative agents.
Physical-Chemical Properties
Melting points and solubility trends from related compounds suggest substituent effects:
- Triazolopyridazine with Benzoylamino (): Melting points range from 187–255°C, influenced by hydrogen-bonding groups (e.g., carboxylic acids). The p-tolyl group in the target compound may lower melting points compared to polar substituents.
- Methyl vs. Chloro Substituents: Methyl groups typically reduce melting points compared to halogens like chlorine, which enhance crystal lattice stability via halogen bonding .
Toxicity Considerations
Although direct toxicity data for the target compound are lacking, heterocyclic amines (e.g., IQ-type compounds) in are classified as carcinogens. The triazolopyridazine core’s planar structure may intercalate DNA, warranting further mutagenicity studies for analogs .
Q & A
Q. Optimization Strategies :
- Temperature : Controlled heating (70–100°C) for cyclization steps to avoid side reactions.
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility and reaction rates for coupling steps .
- Catalysts : Triethylamine or pyridine for acid scavenging in thioether formation .
Q. Table 1: Representative Reaction Conditions
| Step | Solvent | Catalyst | Temperature | Yield Range | Reference |
|---|---|---|---|---|---|
| Triazole Formation | Ethanol | None | Reflux | 60–75% | |
| Thioether Coupling | DMF | Triethylamine | 80°C | 50–65% | |
| Acetamide Functionalization | DCM | EDCI/HOBt | RT | 70–85% |
Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the triazole ring and substitution patterns on aromatic groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns with UV detection .
- X-ray Crystallography : Resolves stereochemical ambiguities and confirms solid-state conformation (if crystals are obtainable) .
Q. Methodological Tips :
- Use deuterated DMSO for NMR to dissolve polar intermediates .
- For HRMS, electrospray ionization (ESI) is preferred due to the compound’s moderate polarity .
Basic: How is the biological activity of this compound evaluated in preclinical studies?
Answer:
Standard assays include:
Enzyme Inhibition Assays :
- Target enzymes (e.g., kinases, proteases) are incubated with the compound, and activity is measured via fluorogenic substrates or ADP-Glo™ assays .
Cellular Viability Assays :
- MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values .
Receptor Binding Studies :
- Radioligand displacement assays (e.g., using [3H]-labeled competitors) to assess affinity for GPCRs or nuclear receptors .
Q. Critical Parameters :
- Use DMSO stocks (<0.1% final concentration) to avoid solvent toxicity .
- Include positive controls (e.g., staurosporine for kinase inhibition) .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
Answer:
Methodological Approaches :
Analog Synthesis : Modify substituents on the p-tolyl or acetamidophenyl groups to alter steric/electronic effects. For example:
- Introduce electron-withdrawing groups (e.g., -CF3) to enhance metabolic stability .
- Replace the thioether with sulfone to improve solubility .
Computational Modeling :
- Docking studies (AutoDock Vina) predict binding modes to targets like EGFR or PARP .
- QSAR models correlate substituent properties (e.g., logP, polar surface area) with activity .
Case Study :
Replacing the p-tolyl group with 4-fluorophenyl increased kinase inhibition potency by 3-fold in analogs .
Advanced: What strategies resolve contradictions in biological assay data (e.g., varying IC50 values across studies)?
Answer:
Root Causes and Solutions :
- Compound Purity : Re-test batches using HPLC-MS to confirm purity >95% .
- Assay Conditions : Standardize buffer pH, ATP concentrations (for kinase assays), and incubation times .
- Cell Line Variability : Use authenticated cell lines (e.g., from ATCC) and repeat assays in triplicate .
Example : Discrepancies in IC50 values for EGFR inhibition were traced to differences in ATP concentrations (1 mM vs. 100 µM), altering competitive binding kinetics .
Advanced: How does the compound’s stability under varying conditions (pH, light, temperature) impact experimental design?
Answer:
Stability Findings :
- pH Sensitivity : Degrades rapidly in acidic conditions (pH <3), necessitating neutral buffers for in vitro assays .
- Photodegradation : Light exposure causes thioether oxidation; store aliquots in amber vials at -20°C .
- Thermal Stability : Stable at RT for 24 hours in DMSO, but prolonged heating (>60°C) induces decomposition .
Q. Methodological Adjustments :
- Use fresh stock solutions for time-sensitive assays .
- Include stability controls (e.g., HPLC checks pre/post assay) .
Advanced: What in silico tools predict the compound’s ADMET properties?
Answer:
Tools and Workflows :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
